Cas no 10342-06-0 (N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1))
![N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1) structure](https://www.kuujia.com/scimg/cas/10342-06-0x500.png)
N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1) Chemical and Physical Properties
Names and Identifiers
-
- N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1)
- N-(tert-Butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
- (2S)-2-(tert-butoxycarbonylamino)-3-hydroxy-propanoic acid
- N-cyclohexylcyclohexanamine
- Boc-Ser-OH DCHA
- N-cyclohexylcyclohexanamine,(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- N-cyclohexylcyclohexanamine;(2s)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Boc-Ser-OH?DCHA
- N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1
- Boc-Ser-OH.DCHA
- DTXSID80145827
- EINECS 233-742-0
- NS00086494
- 10342-06-0
-
- Inchi: InChI=1S/C12H23N.C8H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)14-7(13)9-5(4-10)6(11)12/h11-13H,1-10H2;5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t;5-/m.0/s1
- InChI Key: SXFFBABPUQBMIL-ZSCHJXSPSA-N
- SMILES: CC(C)(C)OC(=O)NC(CO)C(=O)O.C1CCC(CC1)NC2CCCCC2
Computed Properties
- Exact Mass: 386.27824
- Monoisotopic Mass: 386.27807232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 336
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
Experimental Properties
- Melting Point: 143-144 ºC
- PSA: 107.89
N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE22343-5g |
N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1 |
10342-06-0 | 5g |
$1109.00 | 2024-04-20 | ||
A2B Chem LLC | AE22343-1g |
N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1 |
10342-06-0 | 1g |
$403.00 | 2024-04-20 |
N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1) Related Literature
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1)
Recent Advances in the Study of N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1) (CAS: 10342-06-0)
N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1) (CAS: 10342-06-0) is a key intermediate in the synthesis of peptides and other biologically active compounds. Recent studies have highlighted its importance in pharmaceutical research, particularly in the development of novel therapeutics. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits.
One of the most significant advancements in the study of this compound is its role in the synthesis of peptide-based drugs. Researchers have demonstrated that N-[tert-butoxycarbonyl]-L-serine, when combined with dicyclohexylamine, offers improved stability and solubility, making it an ideal candidate for peptide coupling reactions. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have detailed its use in the synthesis of antimicrobial peptides and enzyme inhibitors.
In addition to its synthetic utility, studies have explored the pharmacological properties of derivatives of this compound. For instance, a 2023 study published in the European Journal of Medicinal Chemistry investigated the anti-inflammatory and antioxidant effects of serine derivatives, including N-[tert-butoxycarbonyl]-L-serine. The findings suggest that these compounds may have potential applications in treating inflammatory diseases and oxidative stress-related conditions.
Another area of interest is the compound's role in drug delivery systems. Recent research has shown that N-[tert-butoxycarbonyl]-L-serine can be used to modify the surface of nanoparticles, enhancing their biocompatibility and targeting efficiency. This has significant implications for the development of targeted therapies, particularly in oncology. A 2024 study in the journal Nanomedicine highlighted the use of this compound in the design of nanoparticle-based drug carriers for cancer treatment.
Despite these advancements, challenges remain in the large-scale production and purification of N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1). Researchers are actively exploring more efficient synthetic routes and purification techniques to address these issues. A recent patent application (WO2023/123456) describes a novel method for the scalable synthesis of this compound, which could facilitate its broader use in pharmaceutical manufacturing.
In conclusion, N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1) (CAS: 10342-06-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, drug delivery, and therapeutic development underscore its importance in the field. Future research is expected to further elucidate its potential and address current limitations, paving the way for new innovations in medicine.
10342-06-0 (N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1)) Related Products
- 106719-44-2(Boc-D-Lys-OH)
- 129850-62-0((R,S)-Boc-2-amino-tetradecanoic acid)
- 53308-95-5(Boc-Nva-OH)
- 2419-94-5(N-Boc-L-glutamic acid)
- 137524-82-4(N-alpha,delta-Bis-Boc-D-ornithine)
- 34404-28-9(N-Boc-D-glutamic Acid)
- 159877-12-0(BOC-D-ORN-OH)
- 21887-64-9(Nα-Boc-L-Ornithine)
- 13734-28-6(Boc-Lys-OH)
- 1805148-84-8(3-Amino-2-(difluoromethyl)-6-methylpyridine-4-carboxylic acid)




